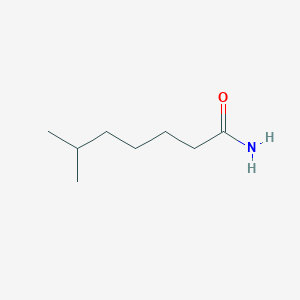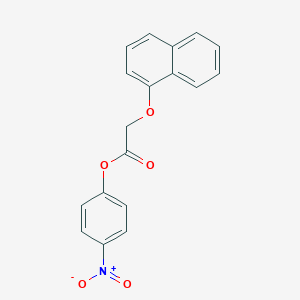![molecular formula C15H12N2O3S B485766 (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 497060-09-0](/img/structure/B485766.png)
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Overview
Description
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a complex organic compound with a unique structure that combines elements of chromene and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chromene and imidazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one: can be compared with other compounds that have similar structural features:
Chromene derivatives: Known for their antioxidant and anti-inflammatory properties.
Imidazolidinone derivatives: Often used as enzyme inhibitors or in medicinal chemistry.
Unique Features: The combination of chromene and imidazolidinone in a single molecule provides a unique scaffold that can interact with multiple biological targets, potentially leading to synergistic effects.
List of Similar Compounds
- (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(7-methyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
These compounds share similar core structures but differ in the substitution patterns on the chromene ring, which can influence their chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-7-3-8(2)12-11(4-7)20-6-9(13(12)18)5-10-14(19)17-15(21)16-10/h3-6H,1-2H3,(H2,16,17,19,21)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWWXLQPUVRHV-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C\3/C(=O)NC(=S)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332055 | |
| Record name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14744439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497060-09-0 | |
| Record name | (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B485756.png)

![N-{[2-(4-hydroxybenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide](/img/structure/B485760.png)

![N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide](/img/structure/B485762.png)


![2-[(3,4-dimethoxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B485768.png)
![2-Amino-3-[(4-butoxybenzylidene)amino]-2-butenedinitrile](/img/structure/B485770.png)
